molecular formula C₂₇H₄₆N₇O₁₇P₃S B1152524 2-Ethylbutyryl Coenzyme A

2-Ethylbutyryl Coenzyme A

Cat. No.: B1152524
M. Wt: 865.68
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylbutyryl Coenzyme A is commercially available as a biochemical standard (e.g., TRC E678425), indicating its relevance in research applications such as enzyme activity assays or metabolic studies .

Properties

Molecular Formula

C₂₇H₄₆N₇O₁₇P₃S

Molecular Weight

865.68

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of 2-Ethylbutyryl Coenzyme A and Analogous Compounds

Compound Name CAS Number Acyl Chain Structure Key Metabolic Role Commercial Availability (TRC Code)
This compound Not explicitly provided C4 with β-ethyl branch Undefined in evidence E678425
2-Methylbutyryl Coenzyme A 6712-02-3 C5 with α-methyl branch Isoleucine catabolism product Not listed
Acetyl Coenzyme A Not provided C2 (unbranched) Central in TCA cycle, fatty acid synthesis Referenced in safety data
(S)-3-Hydroxybutyryl-CoA Not provided C4 with β-hydroxyl group Intermediate in ketone body metabolism Studied in enzymatic assays
2-Ethyl Crotonyl Coenzyme A Not provided C4 with conjugated double bond Potential role in fatty acid oxidation E678430

Enzymatic Specificity and Metabolic Pathways

Substrate Chain Length and Branching

Enzymes such as L-3-hydroxyacyl-CoA dehydrogenase exhibit specificity based on acyl chain length and substituents. For instance, (S)-3-Hydroxybutyryl-CoA (C4 hydroxylated) is a substrate for dehydrogenases involved in ketogenesis, while 2-Methylbutyryl-CoA (C5 methyl-branched) is processed by acyl-CoA dehydrogenases in isoleucine catabolism . The β-ethyl branch in this compound may hinder binding to enzymes optimized for linear or α-branched substrates, altering its metabolic fate .

Regulatory Roles

Acetyl Coenzyme A is a master regulator of carbon metabolism, influencing pathways like gluconeogenesis and lipid synthesis through allosteric modulation of enzymes such as acetyl-CoA synthetase . In contrast, branched-chain acyl-CoAs like this compound are less likely to serve as broad metabolic regulators due to their structural bulk and niche distribution.

Commercial and Standardization Context

This compound is marketed by suppliers like TRC (E678425) alongside derivatives such as 2-Ethyl Crotonyl Coenzyme A (E678430), underscoring its use in analytical workflows . The lack of extensive metabolic data for this compound compared to Acetyl Coenzyme A or 2-Methylbutyryl-CoA suggests opportunities for further research into its biological roles.

Q & A

Q. What ethical standards apply when publishing research involving 2-Ethylbutyryl CoA, particularly in human-derived samples?

  • Methodological Answer : Secure informed consent for human biospecimens and anonymize data to comply with GDPR/HIPAA. Disclose conflicts of interest (e.g., funding from biotech firms). For animal studies, follow ARRIVE guidelines for humane endpoints. Cite all software tools (e.g., Skyline for MS data) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.